1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

Catalog No.
S824140
CAS No.
302557-32-0
M.F
C19H29N3O4
M. Wt
363.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

CAS Number

302557-32-0

Product Name

1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

IUPAC Name

tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-13-11-21(12-14-22)10-9-20-17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23)

InChI Key

TVSZRCUJIBAGJV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)OCC2=CC=CC=C2

1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine (CAS 302557-32-0) is a highly specialized, orthogonally protected diamine building block designed for the regioselective synthesis of complex active pharmaceutical ingredients (APIs), PROTAC linkers, and peptidomimetics. Featuring a piperazine core with a tert-butyloxycarbonyl (Boc) group at the N1 position and a carboxybenzyl (Cbz) group protecting the primary amine of the 2-aminoethyl side chain, this compound cleanly separates the reactivity of two distinct nitrogen centers. By providing an acid-labile and a hydrogenolysis-labile protecting group on the same scaffold, it allows chemists to execute sequential, highly controlled functionalizations without the risk of cross-reactivity, polymerization, or the need for complex intermediate purifications [1].

Attempting to substitute this pre-protected scaffold with generic, unprotected 1-(2-aminoethyl)piperazine routinely leads to process failure due to the competing nucleophilicity of the secondary piperazine amine and the primary ethylamine [1]. Direct functionalization or one-step mono-protection strategies typically result in intractable statistical mixtures of N1-substituted, primary-amine-substituted, and di-substituted products, which are notoriously difficult to separate via standard chromatography due to their high polarity and tailing behavior. Consequently, in-house efforts to selectively protect or functionalize the raw diamine often suffer from overall yields below 40% and require tedious multi-step workarounds—such as transient imine protection—making the direct procurement of the orthogonally protected 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine a critical necessity for efficient scale-up and reproducible library synthesis [2].

Elimination of Statistical Mixtures and Chromatographic Bottlenecks

When utilizing unprotected 1-(2-aminoethyl)piperazine for mono-functionalization, standard protocols yield complex statistical mixtures, often capping the isolated yield of the desired mono-adduct at 30-40% after extensive chromatographic purification [1]. In contrast, utilizing 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine provides absolute regiocontrol. Because the two reactive nitrogen centers are masked by orthogonal carbamates, sequential deprotection and coupling can proceed with >95% regioselectivity and typical step yields exceeding 85%, completely bypassing the need to separate closely related polar polyamine byproducts .

Evidence DimensionIsolated yield of regiochemically pure mono-functionalized intermediate
Target Compound Data>85% yield (via sequential deprotection/coupling)
Comparator Or BaselineUnprotected 1-(2-aminoethyl)piperazine (~30-40% yield due to statistical mixtures)
Quantified Difference>2x increase in isolated yield and elimination of polyamine separation
ConditionsStandard amide coupling or reductive amination workflows

Procuring the fully protected scaffold prevents massive material loss and labor-intensive purifications, directly accelerating the synthesis of complex linkers and APIs.

Bypassing Multi-Step In-House Protection Sequences

Synthesizing an orthogonally protected aminoethylpiperazine scaffold in-house from the raw diamine requires a minimum of three to four distinct synthetic steps—typically involving transient benzylimine formation, Cbz protection, imine hydrolysis, and subsequent Boc protection—which collectively suffer from cumulative yield attrition [1]. Procuring 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine directly eliminates these 3-4 non-value-added steps from the critical path, saving days of processing time and reducing solvent and reagent consumption associated with intermediate workups [2].

Evidence DimensionSynthetic steps required before target functionalization
Target Compound Data0 steps (ready for immediate selective deprotection)
Comparator Or BaselineUnprotected 1-(2-aminoethyl)piperazine (3-4 steps required for orthogonal protection)
Quantified DifferenceElimination of 3-4 synthetic steps and associated cumulative yield losses
ConditionsPreparation of a differentially functionalizable diamine scaffold

For procurement and process chemistry teams, buying the pre-protected building block drastically shortens the synthetic route and improves overall process predictability.

Absolute Orthogonality Under Standard Cleavage Conditions

The strategic pairing of Boc and Cbz groups on the 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine scaffold ensures complete orthogonality under standard deprotection conditions[1]. The Boc group can be quantitatively removed using trifluoroacetic acid (TFA) or HCl in dioxane while the Cbz group remains entirely intact. Conversely, the Cbz group can be cleaved via catalytic hydrogenolysis (H2, Pd/C) without affecting the acid-labile Boc group. This binary stability profile allows chemists to dictate the exact sequence of functionalization without risk of premature deprotection, a level of control impossible to achieve with symmetrically protected (e.g., di-Boc) or unprotected analogs .

Evidence DimensionDeprotection selectivity
Target Compound Data100% selective cleavage (Boc via acid, Cbz via H2/Pd-C)
Comparator Or BaselineSymmetrically protected analogs (e.g., di-Boc) (0% selectivity, complete deprotection)
Quantified DifferenceAbsolute differentiation of nitrogen reactivity
ConditionsStandard acidic cleavage (TFA) vs. catalytic hydrogenolysis

This absolute orthogonality is mandatory for synthesizing asymmetric bifunctional molecules, making this specific compound the procurement standard for PROTAC and peptidomimetic linker design.

PROTAC and Bifunctional Degrader Linker Synthesis

Where this compound is the right choice for constructing asymmetric linkers that require the attachment of a target-binding ligand to one nitrogen and an E3 ligase ligand to the other. The orthogonal deprotection ensures precise, sequential assembly without cross-reactivity.

Complex API and Peptidomimetic Development

Ideal for the synthesis of conformationally constrained drug candidates where the piperazine ring serves as a core structural motif and the aminoethyl side chain requires distinct derivatization, bypassing the low yields associated with unprotected diamines [1].

Targeted Delivery and Bioconjugation Scaffolds

Essential for creating modular delivery vehicles or diagnostic probes where one amine must be conjugated to a targeting peptide or antibody, and the other to a fluorophore or cytotoxic payload, relying on the predictable cleavage conditions of the Boc and Cbz groups.

XLogP3

2.1

Wikipedia

Tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate

Dates

Last modified: 08-16-2023

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